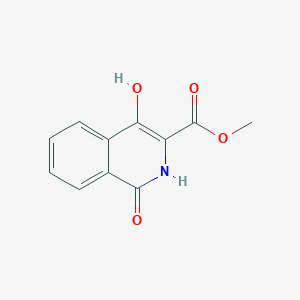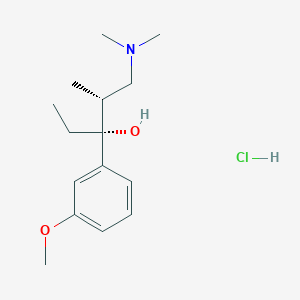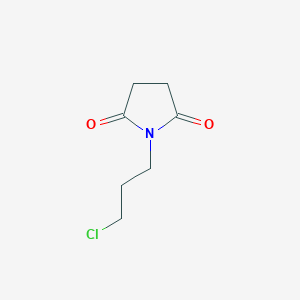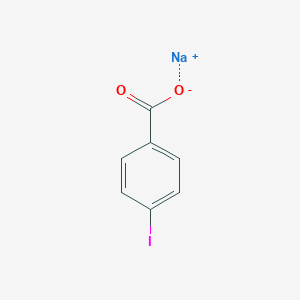
sodium;4-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-iodo-, sodium salt is an organic compound with the molecular formula C₇H₄INaO₂. It is a derivative of benzoic acid where the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom, and the carboxylic acid group is converted to its sodium salt form. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-iodo-, sodium salt typically involves the iodination of benzoic acid followed by neutralization with sodium hydroxide. One common method is as follows:
Iodination: Benzoic acid is reacted with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the para position.
Neutralization: The resulting 4-iodobenzoic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of benzoic acid, 4-iodo-, sodium salt follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Mixing benzoic acid with iodine and an oxidizing agent in a reactor.
- Controlling the temperature and reaction time to achieve complete iodination.
- Neutralizing the product with sodium hydroxide and purifying the final compound through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 4-iodo-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different products, and reduction reactions can convert it back to benzoic acid derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products:
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
Benzoic acid, 4-iodo-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in coupling reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-iodo-, sodium salt involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Cellular Pathways: The compound can interfere with cellular processes such as oxidative phosphorylation and acetic acid metabolism, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
4-Iodobenzoic Acid: The parent compound without the sodium salt form.
4-Bromobenzoic Acid: Similar structure with a bromine atom instead of iodine.
4-Chlorobenzoic Acid: Contains a chlorine atom at the para position.
Comparison:
Propriétés
Numéro CAS |
1005-30-7 |
|---|---|
Formule moléculaire |
C7H4INaO2 |
Poids moléculaire |
270 g/mol |
Nom IUPAC |
sodium;4-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
Clé InChI |
PGOQXVXZIXKUSU-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(=O)[O-])I.[Na+] |
SMILES isomérique |
C1=CC(=CC=C1C(=O)[O-])I.[Na+] |
SMILES canonique |
C1=CC(=CC=C1C(=O)[O-])I.[Na+] |
Key on ui other cas no. |
1005-30-7 |
Synonymes |
Benzoic acid, 4-iodo-, sodiuM salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


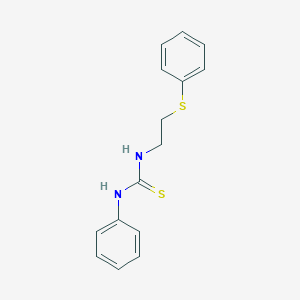
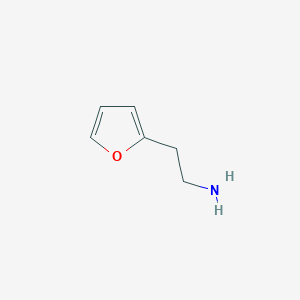
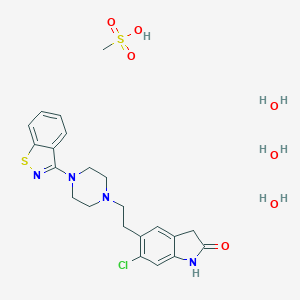
![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)
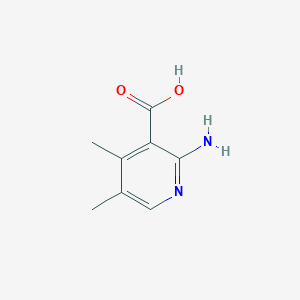
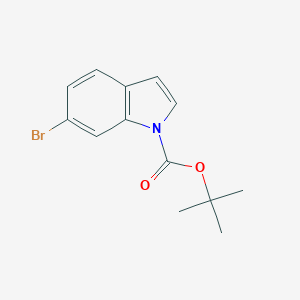
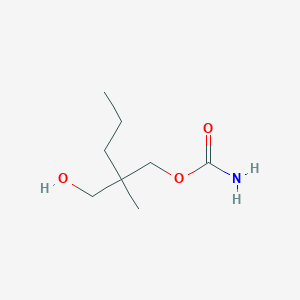
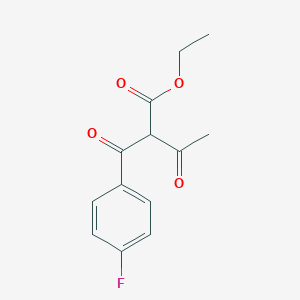
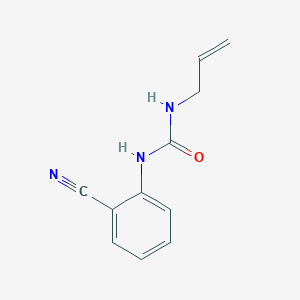
![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)
